2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide 2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 941967-35-7
VCID: VC4418152
InChI: InChI=1S/C23H23N3O2S/c1-14-8-6-12-18(15(14)2)24-22(28)17-11-7-13-19-20(17)25-23(29-19)26-21(27)16-9-4-3-5-10-16/h3-6,8-10,12,17H,7,11,13H2,1-2H3,(H,24,28)(H,25,26,27)
SMILES: CC1=C(C(=CC=C1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4)C
Molecular Formula: C23H23N3O2S
Molecular Weight: 405.52

2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide

CAS No.: 941967-35-7

Cat. No.: VC4418152

Molecular Formula: C23H23N3O2S

Molecular Weight: 405.52

* For research use only. Not for human or veterinary use.

2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide - 941967-35-7

Specification

CAS No. 941967-35-7
Molecular Formula C23H23N3O2S
Molecular Weight 405.52
IUPAC Name 2-benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide
Standard InChI InChI=1S/C23H23N3O2S/c1-14-8-6-12-18(15(14)2)24-22(28)17-11-7-13-19-20(17)25-23(29-19)26-21(27)16-9-4-3-5-10-16/h3-6,8-10,12,17H,7,11,13H2,1-2H3,(H,24,28)(H,25,26,27)
Standard InChI Key ZXZIRQPDZAXMKS-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)C2CCCC3=C2N=C(S3)NC(=O)C4=CC=CC=C4)C

Introduction

2-Benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide is a complex organic compound belonging to the benzothiazole derivatives class. These compounds are renowned for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Despite the lack of specific literature from reliable sources, this compound is generally explored for its potential therapeutic applications and as a building block in organic synthesis.

Biological Activities

Benzothiazole derivatives, including this compound, are studied for their biological activities:

  • Anticancer Activity: These compounds can act as enzyme inhibitors or interact with biological macromolecules to modulate biochemical pathways.

  • Antimicrobial Activity: They have shown potential against both Gram-positive and Gram-negative bacteria, as well as fungal species.

  • Anti-inflammatory Activity: Though less documented, benzothiazoles are explored for their anti-inflammatory properties.

Chemical Reactions

2-Benzamido-N-(2,3-dimethylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide can undergo various chemical reactions:

  • Oxidation: Using oxidizing agents like potassium permanganate to form sulfoxides or sulfones.

  • Reduction: Using reducing agents like lithium aluminum hydride to convert amide groups to amines.

  • Substitution: Electrophilic substitution reactions can introduce new functional groups.

Comparison with Similar Compounds

Similar compounds, such as 2-benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide, are known for their potent inhibitory activity against specific enzymes. Benzo[d]imidazo[2,1-b]thiazole derivatives are studied for their antimicrobial and anticancer properties.

Data Tables

Due to the limited availability of specific data on this compound, the following table provides a general overview of the types of biological activities and chemical reactions that benzothiazole derivatives can undergo:

Activity/ReactionDescription
AnticancerInhibition of enzymes or interaction with biological macromolecules.
AntimicrobialActivity against Gram-positive and Gram-negative bacteria and fungi.
OxidationFormation of sulfoxides or sulfones using oxidizing agents.
ReductionConversion of amide groups to amines using reducing agents.
SubstitutionIntroduction of new functional groups via electrophilic substitution.

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